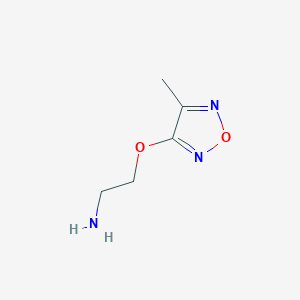

![molecular formula C13H15N3O4S B2717893 ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate CAS No. 946249-93-0](/img/structure/B2717893.png)

ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate” is a chemical compound. It belongs to the class of compounds known as thiazolopyrimidines . Thiazolopyrimidines are attractive to medical chemists due to their high inhibitory activity against the replication process of tumor cells and the easy modification of their structure by changing the number and nature of substituents .

Synthesis Analysis

Thiazolopyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolopyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis

The structure of thiazolopyrimidines can be easily modified by the introduction of new binding centers, which is extremely necessary to optimize the interaction of the ligand with the active center of the biotarget . The presence of an asymmetric carbon atom, C5, determines the existence of two enantiomers (R- and S-isomers) .Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación

Chemical Synthesis and Heterocyclic Compound Development

Facile Ring Closure and Derivative Synthesis : Ethyl chloroformate/DMF mixture has been utilized for the facile ring closure of related thiazolo[5,4-d]pyrimidines, leading to the synthesis of compounds with potential biological activities. This methodology highlights the chemical versatility and reactivity of thiazolopyrimidin derivatives in producing a variety of structurally diverse compounds (El-bayouki & Basyouni, 1988).

Versatile Intermediates for Heterocyclic Syntheses : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for generating a wide array of trifluoromethyl heterocycles, including thiazoles and pyrimidines. This underscores the potential of utilizing similar ethyl ester derivatives for the synthesis of diverse heterocyclic frameworks (Honey et al., 2012).

Biological Activities

Antimicrobial and Anticancer Properties : Novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, synthesized from related ethyl ester compounds, demonstrated significant antimicrobial activity. This suggests that structurally similar compounds might also possess noteworthy biological properties (Khobragade et al., 2010).

Synthesis and Evaluation of Heterocycles : By starting from ethyl ester precursors, compounds with thiazolo[4,5-d]pyrimidin structures have been synthesized and evaluated for their antimicrobial activities, indicating the potential for these compounds in developing new antimicrobial agents (Balkan et al., 2001).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product . This intermediate then undergoes a [3,3]-Claisen rearrangement .

Propiedades

IUPAC Name |

ethyl 4-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-3-20-10(18)5-4-9(17)15-11-8(2)14-13-16(12(11)19)6-7-21-13/h6-7H,3-5H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIZKJIEDBLQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2717828.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)

![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)